molecular formula C24H20ClF2N7O B12470049 N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(5-chloro-2-methylphenyl)glycinamide

N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(5-chloro-2-methylphenyl)glycinamide

Cat. No.: B12470049
M. Wt: 495.9 g/mol
InChI Key: WTLTUHUHKSXCTG-UHFFFAOYSA-N
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Description

N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(5-chloro-2-methylphenyl)glycinamide is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of multiple aromatic rings and various substituents, including fluorine, chlorine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(5-chloro-2-methylphenyl)glycinamide typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction, where the triazine core is functionalized with amino groups. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(5-chloro-2-methylphenyl)glycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H~2~O~2~) or potassium permanganate (KMnO~4~).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH~4~).

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H~2~O~2~), potassium permanganate (KMnO~4~)

    Reduction: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~)

    Substitution: Halogenating agents, nucleophiles like amines and thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(5-chloro-2-methylphenyl)glycinamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N2-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(5-chloro-2-methylphenyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-{4,6-bis[(2-chlorophenyl)amino]-1,3,5-triazin-2-yl}-N-(5-chloro-2-methylphenyl)glycinamide
  • N~2~-{4,6-bis[(2-bromophenyl)amino]-1,3,5-triazin-2-yl}-N-(5-chloro-2-methylphenyl)glycinamide

Uniqueness

N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(5-chloro-2-methylphenyl)glycinamide is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

This detailed article provides a comprehensive overview of N2-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(5-chloro-2-methylphenyl)glycinamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H20ClF2N7O

Molecular Weight

495.9 g/mol

IUPAC Name

2-[[4,6-bis(2-fluoroanilino)-1,3,5-triazin-2-yl]amino]-N-(5-chloro-2-methylphenyl)acetamide

InChI

InChI=1S/C24H20ClF2N7O/c1-14-10-11-15(25)12-20(14)29-21(35)13-28-22-32-23(30-18-8-4-2-6-16(18)26)34-24(33-22)31-19-9-5-3-7-17(19)27/h2-12H,13H2,1H3,(H,29,35)(H3,28,30,31,32,33,34)

InChI Key

WTLTUHUHKSXCTG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CNC2=NC(=NC(=N2)NC3=CC=CC=C3F)NC4=CC=CC=C4F

Origin of Product

United States

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